molecular formula C12H16BrNO2 B250039 3-Bromo-4-(3-methylbutoxy)benzamide

3-Bromo-4-(3-methylbutoxy)benzamide

Cat. No. B250039
M. Wt: 286.16 g/mol
InChI Key: RKRHAWMVBQKGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(3-methylbutoxy)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BMB, and its molecular formula is C12H17BrNO2. BMB is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Mechanism of Action

The mechanism of action of BMB is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in cells. In cancer cells, BMB has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis, or programmed cell death.
Biochemical and physiological effects:
BMB has been shown to have a variety of biochemical and physiological effects in cells. In addition to its inhibition of histone deacetylases, BMB has also been shown to inhibit the activity of other enzymes such as carbonic anhydrase and acetylcholinesterase. BMB has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using BMB in lab experiments is its relatively simple synthesis method. BMB can be synthesized using readily available starting materials and standard laboratory techniques. Another advantage is its versatility, as it can be used in a variety of applications. However, one limitation of using BMB is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several possible future directions for research on BMB. One direction is the development of new synthetic methods for BMB and related compounds. Another direction is the investigation of BMB's potential applications in other fields, such as agriculture and energy. Additionally, further studies are needed to fully understand the mechanism of action of BMB and its potential as a drug candidate for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of BMB involves the reaction of 3-bromo-4-hydroxybenzamide with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide, and the product is purified through recrystallization.

Scientific Research Applications

BMB has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, BMB has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In materials science, BMB has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, BMB has been studied for its potential use as a herbicide.

properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

3-bromo-4-(3-methylbutoxy)benzamide

InChI

InChI=1S/C12H16BrNO2/c1-8(2)5-6-16-11-4-3-9(12(14)15)7-10(11)13/h3-4,7-8H,5-6H2,1-2H3,(H2,14,15)

InChI Key

RKRHAWMVBQKGRZ-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=C(C=C(C=C1)C(=O)N)Br

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C(=O)N)Br

Origin of Product

United States

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